

Application Notes & Protocols: Solvent Extraction of Rare Earth Elements Using D2EHPA

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Compound of Interest

Compound Name:	2-Ethylhexyl phosphate (mixed isomers)
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Introduction: The Strategic Importance of Rare Earth Separation

Rare Earth Elements (REEs), a group of 17 chemically similar elements including the lanthanide series, scandium, and yttrium, are indispensable components in modern technology. Their unique physicochemical properties are critical for manufacturing high-performance magnets, catalysts, alloys, and advanced electronics[1]. The primary challenge in the REE supply chain lies not in their abundance, but in their separation. Due to their similar ionic radii and charge, a phenomenon largely governed by the "lanthanide contraction," separating individual REEs from ore leachates is a complex and capital-intensive process[2][3].

Solvent extraction has emerged as the most robust and commercially viable technology for this task, capable of handling large volumes of dilute pregnant leach solutions[4]. Among various extractants, Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is one of the most widely used and

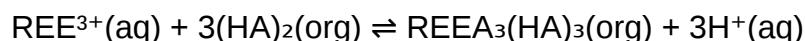
effective acidic organophosphorus extractants for REE separation, particularly in sulfate and chloride media[5][6][7].

This guide provides a comprehensive overview of the principles, key parameters, and detailed protocols for the solvent extraction of REEs using D2EHPA. It is designed for researchers and scientists to understand not just the procedural steps, but the underlying chemical principles that dictate the efficiency and selectivity of the separation process.

The Principle of Extraction: A Cation Exchange Mechanism

D2EHPA, also known as HDEHP or P204, is an acidic extractant that functions via a cation exchange mechanism[7][8]. In non-polar organic diluents like kerosene, D2EHPA exists predominantly as a hydrogen-bonded dimer, often represented as (HA)₂ or (HR)₂[9].

During the extraction process, the trivalent REE cation (REE³⁺) in the aqueous phase is exchanged for the acidic protons (H⁺) of the D2EHPA dimer in the organic phase. This forms a stable metal-extractant complex that is soluble in the organic phase. The generalized equilibrium reaction can be expressed as:



This equilibrium is the cornerstone of the entire separation process. By manipulating the conditions that influence this equilibrium, one can achieve selective extraction of certain REEs over others.

The Role of Lanthanide Contraction

The separation of individual REEs is possible due to the lanthanide contraction—the steady decrease in ionic radii across the lanthanide series from Lanthanum to Lutetium[2]. Heavier REEs (HREEs), having smaller ionic radii, form stronger complexes with D2EHPA compared to the lighter REEs (LREEs)[2][5]. This differential stability allows D2EHPA to preferentially extract HREEs at lower pH values, leaving LREEs behind in the aqueous phase (raffinate). This principle is the basis for group separation of HREEs from LREEs[4][5].

Key Parameters and Process Optimization

The success of REE separation using D2EHPA hinges on the precise control of several key experimental parameters. Understanding the causality behind these choices is critical for developing a robust and efficient protocol.

Parameter	Effect on Extraction	Rationale & Causality	Typical Range
Aqueous Phase pH	Extraction efficiency increases significantly with increasing pH.	<p>The extraction is a cation exchange reaction releasing H⁺ ions. According to Le Châtelier's principle, lower H⁺ concentration (higher pH) in the aqueous phase shifts the equilibrium to the right, favoring the formation of the REE-D2EHPA complex. At very low pH, H⁺ ions outcompete REE³⁺ ions for the extractant.</p> <p>[1][5][10]</p>	0.5 - 4.5
D2EHPA Concentration	Higher concentration increases extraction efficiency and loading capacity.	<p>A higher concentration of D2EHPA dimers in the organic phase increases the probability of complexation with REE³⁺ ions, driving the equilibrium to the right.[5][11][12]</p> <p>However, concentrations above ~2M can lead to high viscosity, emulsion formation, and third-phase formation, complicating phase separation.[5][13]</p>	0.3 M - 1.8 M (5% - 40% v/v)

Choice of Diluent	Affects extraction efficiency and phase separation.	The diluent solubilizes the extractant and the metal-extractant complex. Aliphatic, non-polar diluents like kerosene are often preferred as they provide good phase separation and high separation factors between HREEs and LREEs compared to aromatic or polar diluents. [5] [14]	Kerosene, Hexane, Octane
Organic/Aqueous (O/A) Ratio	Influences mass transfer and stripping efficiency.	A higher O/A ratio can enhance the extraction of target elements in a single stage but requires more solvent. [5] Conversely, a lower O/A ratio is often used during stripping to concentrate the stripped metal in a smaller aqueous volume. [15]	Extraction: 1:10 to 10:1 Stripping: 0.5 to 6.0
Temperature	Affects kinetics and thermodynamics.	The extraction of REEs with D2EHPA is generally an exothermic process. [16] Therefore, increasing the temperature can slightly decrease the extraction efficiency at	20 °C - 55 °C

equilibrium. However, it can improve kinetics and reduce viscosity, which may be beneficial.[\[15\]](#)[\[17\]](#)

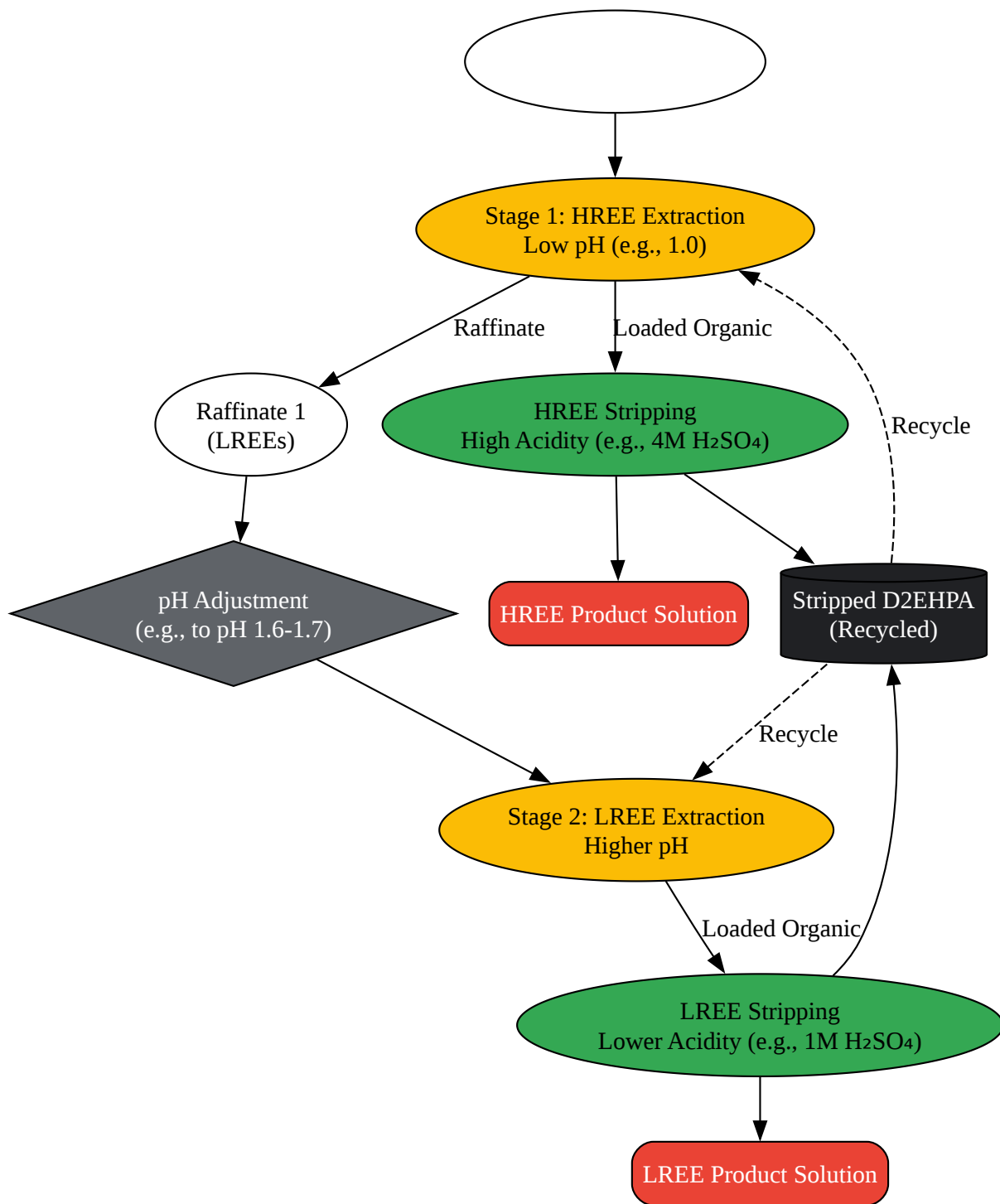
Contact Time	Determines if equilibrium is reached.	Sufficient mixing time is required to ensure complete mass transfer between the aqueous and organic phases. Typically, equilibrium is reached within minutes. [5] [11]	10 - 20 minutes
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Potential Challenges

- **Third-Phase Formation:** Under certain conditions (high REE concentration, high pH, low extractant concentration), a third, gelatinous phase can form at the interface, impeding phase separation.[\[1\]](#)[\[9\]](#)[\[18\]](#) Yttrium has a notable propensity to induce third-phase formation.[\[1\]](#) The addition of a modifier like tri-n-butyl phosphate (TBP) can help mitigate this issue.[\[1\]](#)[\[18\]](#)
- **Co-extraction of Impurities:** D2EHPA is not perfectly selective for REEs. Other trivalent cations, particularly Fe^{3+} , can be co-extracted and may require a separate scrubbing or pre-treatment step to remove them from the loaded organic phase.[\[13\]](#)[\[19\]](#)
- **Emulsion Formation:** At high extractant concentrations or with intense mixing, stable emulsions can form, making the separation of the aqueous and organic phases difficult.[\[5\]](#)

Experimental Protocols

The following protocols describe a standard laboratory-scale, two-stage process for the group separation of Heavy Rare Earth Elements (HREEs) from Light Rare Earth Elements (LREEs) from a sulfate or chloride-based feed solution.



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Protocol 1: Preparation of Organic and Aqueous Phases

- Organic Phase Preparation:
 - Objective: To prepare a D2EHPA solution in a suitable organic diluent.
 - Procedure: In a fume hood, prepare the desired volume of the organic phase by diluting a calculated volume of D2EHPA (e.g., to achieve 1.8 M) with an appropriate diluent, such as kerosene.[5] Mix thoroughly using a magnetic stirrer for 15-20 minutes.
 - Note: Commercial D2EHPA may contain impurities. For high-purity applications, it can be purified by washing with a sodium carbonate solution followed by acidification.
- Aqueous Phase Preparation:
 - Objective: To prepare a simulated or actual REE-containing feed solution at the correct starting pH.
 - Procedure: Prepare a stock solution of mixed REE salts (e.g., chlorides or sulfates) in deionized water. Before extraction, carefully adjust the pH of the aqueous feed solution to the target value (e.g., pH 1.0 for HREE extraction) using dilute H₂SO₄ or NaOH.[4][5] Use a calibrated pH meter for accurate measurement.

Protocol 2: Stage 1 - Selective Extraction of HREEs

- Objective: To selectively extract HREEs from the mixed REE feed solution into the D2EHPA/kerosene organic phase.
- Procedure:
 - a. In a separatory funnel, combine the pH-adjusted aqueous feed and the prepared organic phase at a defined Organic-to-Aqueous (O/A) ratio (e.g., 1:2).[5]
 - b. Shake the funnel vigorously for a predetermined contact time (e.g., 15 minutes) to ensure the system reaches equilibrium.[5] Periodically vent the funnel to release any pressure buildup.
 - c. Allow the phases to separate completely. The lower aqueous phase is the "raffinate," which is now depleted in HREEs but retains most of the LREEs. The upper organic phase is the "loaded organic," now enriched with HREEs.
 - d. Carefully drain the aqueous raffinate and collect it for Stage 2. Collect the loaded organic phase for the stripping protocol.
 - e. Self-Validation: Analyze a sample of the raffinate via ICP-OES or ICP-MS to confirm the depletion

of HREEs (e.g., Y, Dy, Er) and the retention of LREEs (e.g., La, Ce, Nd).[1] Over 90% extraction of HREEs with over 95% of LREEs remaining in the raffinate is a typical target.[5]

Protocol 3: Stage 2 - Extraction of LREEs from Raffinate

- Objective: To extract the remaining LREEs from the raffinate generated in Stage 1.
- Procedure: a. Take the raffinate from Stage 1 and adjust its pH to a higher value (e.g., pH 1.6-1.7) using dilute NaOH. This higher pH is necessary to drive the extraction of the less-readily extracted LREEs.[4][5] b. In a clean separatory funnel, contact this pH-adjusted raffinate with a fresh batch of the D2EHPA/kerosene organic phase (e.g., 1.8 M D2EHPA at an O/A ratio of 1:3).[5] c. Repeat the shaking and phase separation steps as described in Protocol 2. d. The resulting aqueous phase is the final raffinate, now depleted of most REEs. The organic phase is now loaded with LREEs. e. Self-Validation: Analyze the final raffinate to confirm the removal of LREEs. An extraction efficiency of >93% for LREEs is achievable.[5]

Protocol 4: Stripping (Back-Extraction) of REEs

- Objective: To recover the extracted REEs from the loaded organic phases back into a clean, concentrated aqueous solution and regenerate the D2EHPA for reuse.
- Rationale: Stripping is the reverse of extraction. By contacting the loaded organic with a highly acidic aqueous solution, the high concentration of H⁺ ions drives the extraction equilibrium to the left, releasing the REE³⁺ ions back into the aqueous phase.
- Procedure: a. HREE Stripping: Contact the HREE-loaded organic from Stage 1 with a high-concentration acid solution (e.g., 4 M H₂SO₄).[4][5] Use a suitable O/A ratio (e.g., 1:1 or lower) to achieve a concentrated product solution. Shake for 15 minutes and allow the phases to separate. The aqueous phase is the concentrated HREE product solution. b. LREE Stripping: Contact the LREE-loaded organic from Stage 2 with a lower concentration acid solution (e.g., 1 M H₂SO₄).[4][5] A lower acid concentration is sufficient for stripping LREEs as they are less strongly complexed. The aqueous phase is the concentrated LREE product solution. c. The stripped organic phase, now regenerated, can be recycled for further extraction cycles. d. Self-Validation: Analyze the stripped organic to confirm the removal of REEs (>95% stripping efficiency is common).[5][15] Analyze the aqueous product solutions to determine the final concentration and purity of the separated REE groups.

Stage	Target Group	Typical D2EHPA Conc.[5]	Aqueous pH[5]	Stripping Acid Conc. [5][15]	Expected Outcome
Stage 1	HREEs (Y, Dy, Er)	1.8 M in Kerosene	~1.0	4-5 M H ₂ SO ₄	>90% HREE Extraction
Stage 2	LREEs (La, Ce, Nd)	1.8 M in Kerosene	~1.6 - 1.7	1 M H ₂ SO ₄	>93% LREE Extraction

Conclusion

The solvent extraction of rare earth elements using D2EHPA is a powerful and highly adaptable technique. Its efficacy is rooted in a fundamental understanding of cation exchange chemistry, the influence of the lanthanide contraction, and the meticulous control of process parameters like pH and extractant concentration. By following systematic protocols and understanding the causality behind each step, researchers can effectively achieve group separation of REEs, a critical first step towards obtaining the high-purity individual elements required by modern industry. The protocols and principles outlined in this guide provide a solid foundation for both practical application and further process optimization in the challenging field of rare earth element recovery.

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